molecular formula C7H7BN2O2 B3046843 (1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid CAS No. 1312368-91-4

(1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid

Cat. No.: B3046843
CAS No.: 1312368-91-4
M. Wt: 161.96
InChI Key: VSQKSNSSNWFKKP-UHFFFAOYSA-N
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Description

(1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid: is a heterocyclic compound with the molecular formula C7H7BN2O2. It is a boronic acid derivative, which is known for its utility in various chemical reactions, particularly in the field of organic synthesis. This compound is characterized by a pyrrolo-pyridine structure, which is fused with a boronic acid moiety, making it a valuable building block in medicinal chemistry and material science .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a halogenated pyrrolo-pyridine with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).

Industrial Production Methods: Industrial production of (1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid may involve large-scale Suzuki-Miyaura coupling reactions with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: (1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: (1H-Pyrrolo[3,2-c]pyridin-7-yl)boronic acid is unique due to its specific pyrrolo-pyridine structure fused with a boronic acid group. This structure imparts distinct chemical reactivity and biological activity compared to other boronic acid derivatives. For instance, 1H-Pyrazole-4-boronic acid has a different heterocyclic core, leading to variations in its chemical behavior and applications .

Properties

IUPAC Name

1H-pyrrolo[3,2-c]pyridin-7-ylboronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BN2O2/c11-8(12)6-4-9-3-5-1-2-10-7(5)6/h1-4,10-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSQKSNSSNWFKKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CN=CC2=C1NC=C2)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10726007
Record name 1H-Pyrrolo[3,2-c]pyridin-7-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1312368-91-4
Record name B-1H-Pyrrolo[3,2-c]pyridin-7-ylboronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1312368-91-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Pyrrolo[3,2-c]pyridin-7-ylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10726007
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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